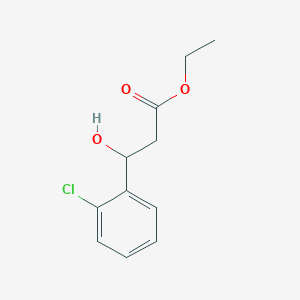![molecular formula C15H13FO B15331723 5-Fluoro-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one](/img/structure/B15331723.png)
5-Fluoro-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one is a fluorinated organic compound with a unique structure that includes a cycloheptane ring fused to a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one typically involves the fluorination of a precursor compound followed by cyclization. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom into the molecule. The reaction conditions often include solvents like acetonitrile or dichloromethane and may require catalysts such as silver nitrate or copper(II) triflate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques can help optimize reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-Fluoro-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target site. This can lead to the modulation of biological pathways and the exertion of therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid: Another fluorinated compound with a similar cycloheptane ring structure.
3-(4-Fluorophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one: A compound with a fluorophenyl group and a fused ring system.
Uniqueness
5-Fluoro-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one is unique due to its specific ring fusion and fluorine substitution, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H13FO |
|---|---|
Molecular Weight |
228.26 g/mol |
IUPAC Name |
5-fluoro-8,9,10,11-tetrahydrocyclohepta[a]naphthalen-7-one |
InChI |
InChI=1S/C15H13FO/c16-14-9-13-11(6-3-4-8-15(13)17)10-5-1-2-7-12(10)14/h1-2,5,7,9H,3-4,6,8H2 |
InChI Key |
REGMXXDPNUJTQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C3=CC=CC=C3C(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


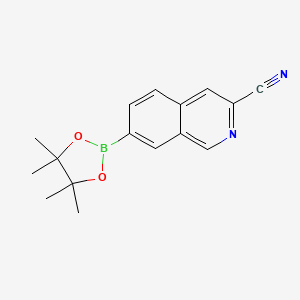
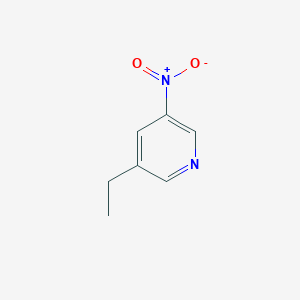

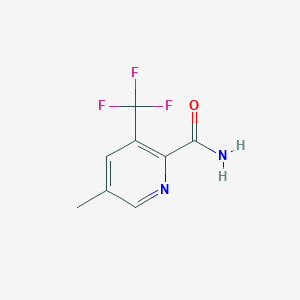
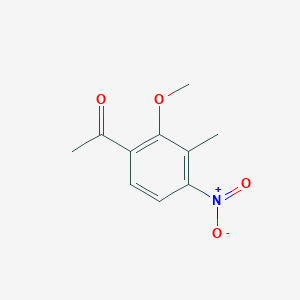
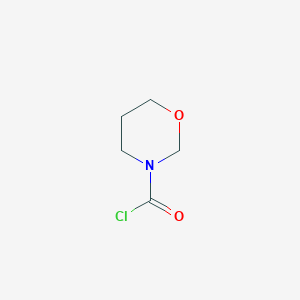
![1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutanemethanol](/img/structure/B15331676.png)
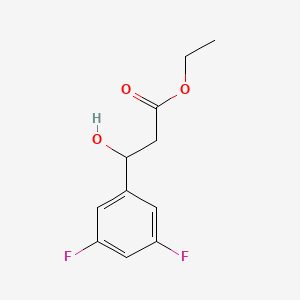
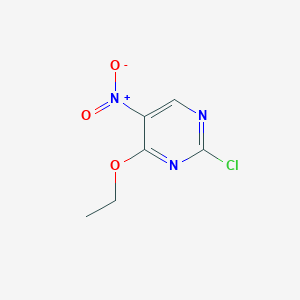
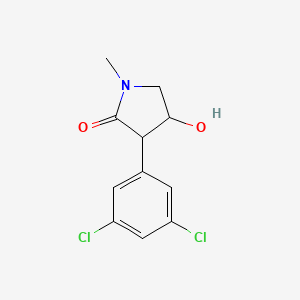
![Ethyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15331716.png)
![3,4-Dimethoxy-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15331725.png)
